molecular formula C14H9Br3O2 B3027840 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone CAS No. 1403991-85-4

1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone

Cat. No. B3027840
CAS RN: 1403991-85-4
M. Wt: 448.93
InChI Key: PRKVOZSIFWDNAM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, also known as 4-bromo-2-hydroxy-2,5-dibromobenzophenone, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 441.2 g/mol and a melting point of 143 °C. This compound has been used in a variety of studies in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Improvement in Synthetic Methods : A key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, essential in synthesizing 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, has been enhanced in yield and purity through improved synthetic methods. This advancement is crucial for producing high-quality compounds used in various research applications (Li Yu-feng, 2013).

  • Structural Properties Exploration : Research on 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone has involved detailed structural analysis using X-ray crystallography and infrared spectrometry. Such studies are vital for understanding the molecular structure and properties of these brominated compounds, contributing to their application in various scientific fields (Ameni Brahmia et al., 2021).

Chemical Reactions and Modifications

  • Regioselective Bromination : Studies have demonstrated the effective regioselective bromination of ethanones, which is a critical process in the synthesis of compounds like 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone. Such chemical modifications are fundamental in creating specific compounds used in research and development (H. Kwiecień et al., 1998).

  • Synthesis of Derivatives : The synthesis of novel derivatives from compounds like 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone has been explored. These derivatives are significant for studying various chemical reactions and their potential applications in pharmaceuticals and other industries (W. Ying, 2011).

Potential Biological Applications

  • Natural Bromophenols Study : Bromophenols, which are structurally related to 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, have been isolated from marine algae and shown significant DPPH radical-scavenging activity. This indicates potential antioxidant applications in biomedicine and environmental studies (Ke Li et al., 2007).

  • Enzymatic Reduction Studies : Research on the enzymatic reduction of compounds like 1-(4-bromophenyl)ethanone, related to 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, has been conducted. Such studies contribute to the understanding of asymmetric reduction processes in biological systems and their potential in drug synthesis (T. H. K. Thvedt et al., 2011).

properties

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3O2/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKVOZSIFWDNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)CC2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196881
Record name 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone

CAS RN

1403991-85-4
Record name 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403991-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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